molecular formula C4H5N3OS2 B588405 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 CAS No. 1246816-83-0

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3

Cat. No. B588405
CAS RN: 1246816-83-0
M. Wt: 178.242
InChI Key: DWSMAMSVZRCQMP-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The molecular formula of “2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” is C4H2D3N3OS2 . The InChI representation is InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 . The compound has a molecular weight of 175.2 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” were not found in the available resources, 1,3,4-thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activity .

Scientific Research Applications

Microwave Assisted Synthesis and Bioactivity

2-Acetamido-5-mercapto-1,3,4-thiadiazole derivatives, when combined with various reactants like chloroacetic acid and benzoin, yield different bioactive compounds. These compounds exhibit significant antibacterial, antifungal, and antitubercular activities, highlighting their potential in the development of new therapeutic agents (Shiradkar & Kale, 2006).

Synthesis of Derivatives with Bioactivity

Derivatives of 2-Acetamido-5-mercapto-1,3,4-thiadiazole exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings suggest the compound's usefulness in the development of new antibacterial agents (Hussein, 2016).

Enhancing Plant Growth

Certain derivatives of 2-Acetamido-5-mercapto-1,3,4-thiadiazole show promising plant growth-regulating activity, particularly in enhancing root elongation at low concentrations. This indicates potential agricultural applications in promoting plant growth (Yang et al., 2013).

Novel Synthesis Methods

Innovative methods for synthesizing thiadiazole derivatives, including those related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, have been developed. These methods expand the possibilities for creating diverse compounds with varied biological activities (El-Sherief et al., 2010).

Corrosion Inhibition

Thiadiazole derivatives, including those related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, are effective as corrosion inhibitors. They exhibit protective effects on metals like bronze, indicating their potential use in material science and engineering (Varvara et al., 2008).

Anticancer Potential

Derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, have been evaluated for their anticancer activity. Some derivatives showed notable cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

2,2,2-trideuterio-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSMAMSVZRCQMP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3

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